molecular formula C5H6N2O2 B1198852 1-Methyl-1H-imidazole-4-carboxylic acid CAS No. 41716-18-1

1-Methyl-1H-imidazole-4-carboxylic acid

Cat. No.: B1198852
CAS No.: 41716-18-1
M. Wt: 126.11 g/mol
InChI Key: WZTRQGJMMHMFGH-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is characterized by a methyl group attached to the nitrogen atom at position 1 and a carboxylic acid group at position 4 of the imidazole ring. It is a white to off-white crystalline solid that is soluble in water and other polar solvents.

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-imidazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly as a metabolite. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been noted to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity.

Cellular Effects

This compound impacts various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cytochrome P450 enzymes can lead to alterations in the metabolism of drugs and other xenobiotics, affecting their efficacy and toxicity . Additionally, it may play a role in modulating oxidative stress responses within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, its binding to cytochrome P450 enzymes can inhibit or enhance the enzyme’s activity, leading to changes in the metabolism of various substrates . This modulation can result in altered gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains relatively stable under standard laboratory conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and enhancing metabolic processes. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity becomes apparent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . These interactions can affect metabolic flux and alter the levels of metabolites within the cell. The compound’s role in these pathways underscores its importance in maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is crucial for its activity, as it needs to reach its target sites to modulate enzyme activity and cellular processes effectively.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization ensures that the compound can interact with its target enzymes and proteins, thereby influencing cellular processes at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-imidazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative .

Industrial Production Methods: Industrial production of this compound typically involves the use of efficient and scalable synthetic routes. One-pot synthesis methods using room temperature ionic liquids have been developed to improve yield and simplify the work-up procedures. These methods do not require added catalysts and allow for the recovery and recycling of the ionic liquid .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methyl group and the carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-Methyl-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Imidazole: The parent compound without the methyl and carboxylic acid groups.

    1-Methylimidazole: Lacks the carboxylic acid group.

    4-Carboxyimidazole: Lacks the methyl group.

Uniqueness: 1-Methyl-1H-imidazole-4-carboxylic acid is unique due to the presence of both the methyl group and the carboxylic acid group on the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-methylimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-7-2-4(5(8)9)6-3-7/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTRQGJMMHMFGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337287
Record name 1-Methyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41716-18-1
Record name 1-Methyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-imidazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the interaction of 1-Methyl-1H-imidazole-4-carboxylic acid with triorganotin compounds, like tricyclohexyltin hydroxide, lead to fungicidal activity?

A1: The research paper primarily focuses on the synthesis and structural characterization of triorganotin(IV) 1-methyl-1H-imidazole-4-carboxylates. While it demonstrates the fungicidal activity of the synthesized complex, Cy3SnL (where L = 1-Methyl-1H-imidazole-4-carboxylate), [] it does not delve into the specific mechanism of action responsible for this activity. Further research is needed to understand how these complexes interact with their biological targets in fungi and the downstream effects leading to fungicidal activity.

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